Cellular Potency vs. Deferiprone
Ferroptosis-IN-5 (compound 9c) inhibits erastin-induced ferroptosis in HT22 neuronal cells with an EC50 of 14.89 ± 0.08 μM, representing a nearly 10-fold improvement in potency compared to the clinically used iron chelator deferiprone (DFP), which exhibits an EC50 >100 μM under comparable conditions [1].
| Evidence Dimension | Anti-ferroptotic potency (EC50) |
|---|---|
| Target Compound Data | 14.89 ± 0.08 μM |
| Comparator Or Baseline | Deferiprone (DFP): >100 μM |
| Quantified Difference | Approximately 10-fold more potent |
| Conditions | Erastin-induced ferroptosis in HT22 hippocampal neuronal cells |
Why This Matters
This quantifiable potency advantage makes Ferroptosis-IN-5 a more effective tool than clinically available iron chelators for in vitro ferroptosis studies, particularly in neuronal and renal cell models.
- [1] Zhang C, et al. Novel 3-hydroxypyridin-4(1H)-One derivatives as ferroptosis inhibitors with iron-chelating and reactive oxygen species scavenging activities and therapeutic effect in cisplatin-induced cytotoxicity. Eur J Med Chem. 2024 Jan 11;263:115945. View Source
